molecular formula C8H7N3O3 B14567093 2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione CAS No. 61536-22-9

2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B14567093
CAS No.: 61536-22-9
M. Wt: 193.16 g/mol
InChI Key: APOUPNDFVAKZCC-UHFFFAOYSA-N
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Description

2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes an azido group, an ethoxy group, and a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. The azido and ethoxy groups are introduced through subsequent functionalization reactions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cycloaddition and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.

Major Products

The major products formed from these reactions include various quinones, amines, and substituted cyclohexadiene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and material science applications. Additionally, the compound’s ability to undergo redox reactions makes it useful in studying oxidative stress and related biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
  • 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione

Uniqueness

2-Azido-3-ethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This reactivity is particularly useful in click chemistry and bioconjugation applications, setting it apart from other cyclohexadiene derivatives .

Properties

CAS No.

61536-22-9

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-azido-3-ethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H7N3O3/c1-2-14-8-6(13)4-3-5(12)7(8)10-11-9/h3-4H,2H2,1H3

InChI Key

APOUPNDFVAKZCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C=CC1=O)N=[N+]=[N-]

Origin of Product

United States

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